6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine

Catalog No.
S900628
CAS No.
2091221-98-4
M.F
C8H7BrN2
M. Wt
211.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine

CAS Number

2091221-98-4

Product Name

6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine

IUPAC Name

6-bromo-1-methylpyrrolo[3,2-c]pyridine

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

InChI

InChI=1S/C8H7BrN2/c1-11-3-2-6-5-10-8(9)4-7(6)11/h2-5H,1H3

InChI Key

IAULVAVFEUKSLM-UHFFFAOYSA-N

SMILES

CN1C=CC2=CN=C(C=C21)Br

Canonical SMILES

CN1C=CC2=CN=C(C=C21)Br

Synthesis

-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine can be synthesized through various methods. One reported route involves the reaction of 6-bromonicotinic acid with acetamide and phosphorous oxychloride [1].

*Source: [1] Initial Exploration of the Reaction of N-Heterocyclic Carbenes with 6-Bromonicotinic Acid and Related Compounds, Christopher S. Downey et al., Chemistry - A European Journal (2011) ()

Potential Applications

*Source: [2] 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine - PubChem, National Institutes of Health ()

6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound characterized by its unique molecular structure, which consists of eight carbon atoms, seven hydrogen atoms, one bromine atom, and two nitrogen atoms, represented by the molecular formula C8H7BrN2. The compound features a pyrrolopyridine framework that is significant in medicinal chemistry due to its potential biological activities and applications in drug discovery .

  • Potential irritant: The presence of a secondary amine (N1) suggests potential skin or respiratory irritation upon contact [].
  • Suspected halogen toxicity: The bromine atom might raise concerns about halogen toxicity if inhaled or ingested in large quantities [].

The synthesis of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the use of sodium hydride in N,N-dimethylformamide as a solvent. The reaction is carried out at room temperature for approximately two hours before being quenched with methanol. This method highlights the compound's versatility and reactivity in forming derivatives that can be further explored for biological activity .

6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine exhibits significant biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This inhibition plays a crucial role in regulating cell signaling pathways associated with cell proliferation and differentiation. Studies indicate that this compound can impede the proliferation of specific cancer cell lines by interfering with FGFR signaling pathways, showcasing its potential as an anticancer agent .

The synthesis of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine can be achieved through various methods:

  • Base-Catalyzed Reactions: Utilizing sodium hydride in N,N-dimethylformamide to facilitate the formation of the pyrrolopyridine structure.
  • Bromination Reactions: Regioselective bromination allows for the introduction of bromine at the 6-position of the pyrrolopyridine ring, enhancing its reactivity and biological profile.
  • Functionalization: Further modifications can be performed on the synthesized compound to create derivatives with tailored biological activities .

6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is primarily utilized in:

  • Drug Discovery: As a building block for synthesizing complex molecules with potential pharmacological properties.
  • Heterocyclic Chemistry: Its structural features make it a valuable component in exploring novel chemical spaces for drug development.
  • Biochemical Research: Investigating its interactions with various enzymes and proteins to understand its mechanism of action in cellular processes .

Research has demonstrated that 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine interacts with FGFRs, influencing their kinase activity. This interaction is critical for understanding how this compound can modulate cellular signaling pathways involved in cancer progression. Additionally, studies have explored its effects on gene expression and cellular metabolism, further establishing its role in biochemical pathways relevant to disease states .

Several compounds share structural similarities with 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine. Below is a comparison highlighting their unique characteristics:

Compound NameCAS NumberSimilarity IndexUnique Features
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine1190319-51-70.95Contains a methyl group at the 2-position.
6-Bromo-1H-pyrrolo[3,2-b]pyridine944937-53-50.95Lacks the methyl group at position 1.
3-Bromo-1H-pyrrolo[3,2-b]pyridine23688-47-30.77Bromine substitution at position 3 instead of 6.
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde1190312-27-60.79Contains a carbaldehyde functional group.
2-Bromo-1H-pyrrolo[3,2-c]pyridine1246552-50-00.83Bromination at position 2 alters biological activity.

This comparison illustrates how variations in substitution patterns can lead to distinct biological profiles and applications within medicinal chemistry.

XLogP3

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Dates

Modify: 2024-04-14

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